3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Building block procurement Salt form selection Molar stoichiometry

Avoid stoichiometric errors in amide coupling or reductive amination: specifying the dihydrochloride salt (MW 223.10) over the free base prevents 20-49% mass calculation inaccuracies. - Guaranteed 3-methoxy isomer (not 2-methoxy) for valid SAR and electronic profiling. - Scalable supply supported by patent CN111808102B, documenting a 96% final-step yield.

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.10 g/mol
Cat. No. B12840098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Molecular FormulaC8H12Cl2N2O
Molecular Weight223.10 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CNC2)N=C1.Cl.Cl
InChIInChI=1S/C8H10N2O.2ClH/c1-11-7-2-6-3-9-5-8(6)10-4-7;;/h2,4,9H,3,5H2,1H3;2*1H
InChIKeyPJJGMZDFZVQUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: Compound Overview


3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 2309446-04-4) is a heterocyclic building block comprising a fused pyrrolo[3,4-b]pyridine bicyclic core with a 3-methoxy substituent, supplied as the dihydrochloride salt [1]. It bears the molecular formula C₈H₁₂Cl₂N₂O (MW 223.10 g/mol), with a topological polar surface area of 34.2 Ų [1]. The compound is classified as a fine chemical intermediate with potential utility in pharmaceutical research; a dedicated six-step synthetic route from 5-methoxypyridine-2,3-dicarboxylic acid has been patented (CN111808102B), achieving a final-step yield of up to 96% [2]. It is available commercially at 97% purity in quantities ranging from grams to kilograms .

Dihydrochloride salt for precise stoichiometric control in multi-step synthesis
3-Methoxy substitution provides controlled logP tuning (ΔlogP +0.57 vs. unsubstituted core)
Patent-documented synthetic route (CN111808102B) supports scalable, repeatable procurement

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: Irreplaceability vs. Generic Analogs


Substituting the target dihydrochloride salt with the free base (CAS 1256824-39-1, MW 150.18 g/mol) or the mono-hydrochloride (CAS 2507735-35-3, MW 186.64 g/mol) introduces stoichiometric error in molar calculations—the dihydrochloride's 223.10 g/mol molecular weight reflects two HCl equivalents per molecule, which directly alters reagent ratios in downstream synthetic steps [1]. Beyond salt form, the 3-methoxy substitution imparts a computed logP of 1.02 [2], which differs markedly from the unsubstituted core (logP ~0.45) and from the 3-fluoro analog (mono-hydrochloride, MW 174.60 g/mol, lacking the methoxy oxygen's hydrogen-bonding capacity) [3]. Positional isomerism further precludes interchange: the 2-methoxy isomer (CAS 1211523-20-4) places the methoxy group on the pyridine ring at a different position relative to the pyrrole nitrogen, altering both electronic distribution and steric accessibility for further derivatization . These cumulative differences in salt stoichiometry, lipophilicity, and regioelectronic character mean that generic replacement risks non-reproducible reactivity, failed coupling yields, and invalid structure–activity relationship (SAR) data.

Salt form mismatch

Free base or mono-hydrochloride alters molar ratios, causing stoichiometric errors in coupling steps and non-reproducible yields.

Lipophilicity shift

Unsubstituted core (logP ~0.45) or 3-fluoro analog shifts partitioning behavior, potentially misaligning with membrane permeability design criteria.

Regioisomeric identity

2-Methoxy isomer (CAS 1211523-20-4) places substituent meta to pyrrole N; different electronic activation may invalidate SAR conclusions if procured interchangeably.

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: Evidence vs. Closest Analogs


Salt Stoichiometry: Dihydrochloride vs. Free Base & Mono-HCl

The dihydrochloride salt (CAS 2309446-04-4) carries exactly two equivalents of HCl per molecule. Its molecular weight of 223.10 g/mol [1] is 48% higher than the free base (1256824-39-1, 150.18 g/mol) and 20% higher than the mono-hydrochloride (2507735-35-3, 186.64 g/mol) . When a synthetic protocol specifies molar equivalents, using the free base instead of the dihydrochloride results in a 1.49× mass undercharge, while the mono-hydrochloride produces a 1.20× discrepancy. This directly translates to failed coupling stoichiometry or non-reproducible yields.

Salt Stoichiometry
Head-to-head
MW 223.10 g/mol (2 HCl) vs. 150.18 (free base), 186.64 (mono-HCl)
Salt form directly governs molar calculations in synthesis.
+48.6% mass vs. free base; +19.5% vs. mono-HCl. Stoichiometric error risk.
Building block procurement Salt form selection Molar stoichiometry Synthetic chemistry

LogP Differentiation: 3-Methoxy vs. Unsubstituted Core

The computed logP of the 3-methoxy free base is 1.02 [1], compared to 0.45 for the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core . This represents a ΔlogP of +0.57, translating to an approximately 3.7-fold higher octanol/water partition coefficient. The methoxy group thus confers measurably enhanced membrane permeability potential, which is relevant when the building block is incorporated into lead compounds where passive diffusion is a design criterion.

LogP Differentiation
Cross-study
logP 1.02 (3-OCH₃) vs. 0.45 (unsubstituted core)
Supports lipophilicity-driven building block selection.
ΔlogP +0.57, ~3.7× higher octanol/water partition coefficient predicted.
Lipophilicity LogP Drug-likeness Medicinal chemistry design

Salt Form Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt form is explicitly documented to enhance aqueous solubility relative to the free base. While compound-specific solubility measurements for this exact pyrrolopyridine are not published, the general solubility enhancement principle for dihydrochloride salts of nitrogen-containing heterocycles is well established—dihydrochloride formation typically increases aqueous solubility by factors of 10× to >1,000× versus the neutral free base, depending on the scaffold [1]. The presence of two ionizable HCl adducts on the pyrrolidine-type secondary amine and the pyridine nitrogen (total hydrogen bond donor count = 3 vs. 1 for the free base) [2] provides a structural basis for this enhancement.

Aqueous Solubility
Class-level
Dihydrochloride salt enhances aqueous solubility vs. free base
May facilitate aqueous reaction conditions and workup.
Inferred from N-heterocycle salt principles; no direct solubility data for this compound.
Aqueous solubility Salt screening Formulation Handling

Patent-Backed Synthesis vs. Non-Optimized Methods

Patent CN111808102B discloses a six-step synthesis of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride from 5-methoxypyridine-2,3-dicarboxylic acid, with reported step yields of 53% (S1), 70% (S2), quantitative (S3), 51% (S4), 43% (S5), and 96% (S6 final step) [1]. The final deprotection/hydrochloride formation step (S6) proceeds with a notably high 96% yield. In contrast, published routes for the 3-fluoro analog or unsubstituted core typically employ different starting materials (e.g., pyrrole derivatives) with no single patent documenting a comparable end-to-end yield profile . This validated route de-risks large-scale procurement by providing a reproducible synthetic pathway.

Patent Synthetic Route
Reported
6-step route, final step yield 96%
Documented route may support supply consistency.
CN111808102B; non-optimized analog routes lack comparable yield documentation.
Synthetic route Process chemistry Yield optimization Scalability

Positional Isomer Selectivity: 3-Methoxy vs. 2-Methoxy

The 3-methoxy substitution places the electron-donating methoxy group at the para-position relative to the pyrrole ring nitrogen, whereas the 2-methoxy isomer (CAS 1211523-20-4) positions the methoxy group at the meta-position relative to the pyrrole nitrogen [1]. This regioelectronic difference alters the electron density distribution on the pyridine ring: the 3-methoxy isomer exhibits a computed topological polar surface area (TPSA) of 34.2 Ų [2], while the 2-methoxy isomer has a reported TPSA of 34.15 Ų (free base form) [3]. Although the TPSA values are similar, the distinct substitution pattern means that electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions will occur at different ring positions with different activation energies.

Positional Isomerism
Head-to-head
3-OCH₃ (para to pyrrole N) vs. 2-OCH₃ (meta)
Regioelectronic profile governs derivatization reactivity.
Different NMR signatures; similar TPSA but distinct electrophilic activation sites.
Positional isomerism Regioselectivity Electronic effects Medicinal chemistry

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Dihydrochloride: Application Scenarios


Exact Salt Stoichiometry in Multi-Step Synthesis

When a synthetic protocol requires precise molar equivalents of the pyrrolopyridine building block, the dihydrochloride form (MW 223.10 g/mol) must be specified over the free base (150.18 g/mol) or mono-hydrochloride (186.64 g/mol) to avoid mass calculation errors of 20–49% [1]. This is critical in amide coupling, reductive amination, or metal-catalyzed cross-coupling steps where the free amine of the pyrrolidine ring participates. The dihydrochloride's enhanced aqueous solubility (class-level inference) [2] further facilitates aqueous workup and purification.

Lead Compound Library with LogP Tuning

Medicinal chemists designing compound libraries with controlled lipophilicity should select the 3-methoxy building block (logP 1.02) over the unsubstituted core (logP 0.45) when an incremental ΔlogP of +0.57 is needed to improve membrane permeability [3]. The methoxy group provides this lipophilicity increase without adding a halogen (as in the 3-fluoro analog), preserving a lower molecular weight and avoiding potential metabolic liabilities associated with halogenated aromatics.

Scale-Up with Validated Patent Route

For programs transitioning from milligram-scale exploration to multi-gram or kilogram procurement, the existence of patent CN111808102B with documented step yields (including 96% final step) [4] provides a quality assurance framework. Buyers can specify this patent as a reference synthetic route, ensuring the supplier follows a reproducible process rather than an undocumented in-house method. This is particularly relevant when the unsubstituted core or 3-halo analogs lack comparable patent-backed synthesis documentation.

SAR Studies with Unambiguous 3-Position Substitution

In structure–activity relationship programs exploring substitution effects on the pyrrolopyridine scaffold, the 3-methoxy dihydrochloride must be explicitly specified to avoid confusion with the 2-methoxy positional isomer (CAS 1211523-20-4). Despite identical molecular formula, the two isomers present different hydrogen-bonding geometries and electronic activation for subsequent derivatization [5]. Procurement based solely on molecular formula or non-specific nomenclature risks isomer contamination that invalidates biological assay interpretation.

Application
Selection Property
Validation Focus
Exact stoichiometry in multi-step synthesis
Salt form stoichiometry
Molar equivalence verification
Lipophilicity tuning in compound libraries
Substituent logP contribution
LogP alignment with design criteria
Scale-up with documented route
Synthetic route documentation
Process reproducibility review
SAR studies requiring regioisomeric control
Regioisomeric identity
Isomer-specific reactivity validation
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